4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2S/c1-22-10-5-2-4-9(8-10)14-20-21-15(23-14)19-16-18-13-11(17)6-3-7-12(13)24-16/h2-8H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNJDEFKEOAFGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure incorporates a benzothiazole moiety linked to an oxadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation |
| U-937 (Leukemia) | 12.00 | Inhibition of cell proliferation |
| A549 (Lung) | 10.50 | HDAC inhibition leading to cell cycle arrest |
These findings indicate that the compound exhibits significant cytotoxicity with mechanisms involving apoptosis and inhibition of histone deacetylases (HDACs), which are critical in cancer progression.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the oxadiazole and benzothiazole moieties can enhance biological activity. For instance:
- Substituting different groups on the phenyl ring can lead to variations in potency.
- The presence of electron-donating or electron-withdrawing groups significantly affects the compound's interaction with biological targets.
Case Studies
- Study on MCF-7 Cells : A study conducted by researchers evaluated the effects of various oxadiazole derivatives on MCF-7 breast cancer cells. The results indicated that compounds similar to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. Flow cytometry analyses revealed increased apoptosis rates correlated with elevated p53 levels and caspase activation .
- In Vivo Studies : In vivo studies using xenograft models demonstrated that this compound significantly reduced tumor growth in mice compared to control groups. The treatment led to a marked decrease in tumor weight and volume, suggesting its potential as a therapeutic agent for cancer treatment .
The primary mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through p53 modulation.
- Cell Cycle Arrest : Inhibition of HDACs leads to changes in gene expression related to cell cycle regulation.
Comparison with Similar Compounds
Structural Features and Heterocyclic Variations
Table 1: Key Structural Differences and Similarities
Key Observations :
- Heterocyclic Cores: The target compound’s benzothiazole-oxadiazole hybrid is distinct from thiadiazole-thiazolidinone (e.g., ) or triazole-based analogs (e.g., ). Oxadiazoles are electron-deficient, enhancing interactions with biological targets, while thiadiazoles offer sulfur-based hydrogen bonding .
- Substituent Effects : The 3-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl in , which may alter steric and electronic profiles. Fluorine substituents (e.g., 4-fluoro in the target vs. 2-nitro in ) influence metabolic stability and target affinity .
Physicochemical and Pharmacokinetic Properties
- Solubility and Stability: Thiadiazole-thiazolidinone derivatives (e.g., ) exhibit crystallinity (as shown by X-ray data), which may enhance stability but reduce solubility. In contrast, oxadiazole-containing compounds (e.g., ) often display moderate solubility due to their planar, rigid structures.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-fluoro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclization of substituted phenyl and benzothiazole precursors. Key steps include:
- Oxadiazole ring formation : Reacting hydrazides with carbonyl compounds under POCl₃ catalysis at 90°C for 3 hours (optimized for ring closure) .
- Coupling reactions : Amine groups on benzothiazole react with activated oxadiazole intermediates in pyridine or DMF at reflux (110–120°C).
- Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) is used to track reaction progress .
- Critical parameters : Temperature (>100°C) and solvent polarity (e.g., DMF vs. THF) significantly affect oxadiazole stability and coupling efficiency.
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Structural confirmation :
- NMR spectroscopy : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., para-fluoro splitting in benzothiazole) and methoxy group integration .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragments matching the oxadiazole and benzothiazole moieties .
- X-ray crystallography : Resolves crystal packing and hydrogen bonding (e.g., N–H⋯N interactions stabilizing the oxadiazole-thiazole core) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Screening protocols :
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorometric assays targeting kinases or PFOR enzymes, comparing inhibition to reference compounds (e.g., nitazoxanide derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Strategy :
- Substituent variation : Synthesize analogs with halogens (Cl, Br), alkyl groups, or alternative heterocycles (e.g., thiadiazole instead of oxadiazole) .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., fluorine’s role in binding pocket occupancy) .
- In vivo validation : Prioritize analogs with <10 µM IC₅₀ in vitro for pharmacokinetic studies (e.g., bioavailability in rodent models) .
Q. How should contradictory data in literature about this compound’s mechanism of action be resolved?
- Approach :
- Target deconvolution : Combine proteomics (e.g., thermal shift assays) and CRISPR-Cas9 screens to identify primary targets .
- Functional assays : Compare effects in wild-type vs. PFOR-knockout bacterial strains to confirm enzyme inhibition claims .
- Data triangulation : Cross-reference results with structurally similar compounds (e.g., 4-fluoro-benzothiazole derivatives) to isolate mechanism-specific effects .
Q. What computational methods are effective in predicting its metabolic stability and toxicity?
- Tools :
- ADMET prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism, BBB permeability, and Ames test outcomes .
- Molecular dynamics (MD) : Simulate hepatic metabolism pathways (e.g., cytochrome-mediated oxidation) to identify vulnerable sites .
- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and cardiotoxicity risks based on structural alerts (e.g., oxadiazole ring liabilities) .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?
- Crystallization optimization :
- Solvent screening : Test mixed solvents (DMSO/water, ethanol/ethyl acetate) to induce slow nucleation .
- Temperature gradients : Use vapor diffusion at 4°C to reduce lattice defects .
- Co-crystallization : Add small-molecule additives (e.g., crown ethers) to stabilize intermolecular H-bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
